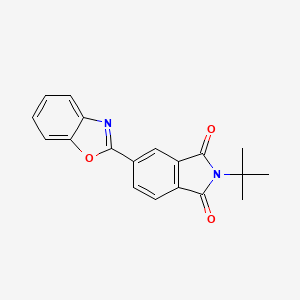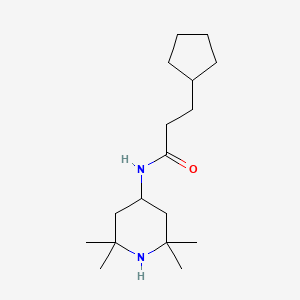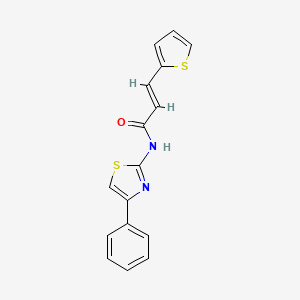
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a compound that has been extensively studied for its potential therapeutic applications. BIQ is a heterocyclic compound that contains both benzoxazole and isoindole moieties, and its unique chemical structure has led to its investigation in various scientific fields.
作用機序
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, including the induction of DNA damage and the inhibition of cell proliferation. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been shown to modulate the expression of various genes involved in cancer progression, such as p53 and Bcl-2.
実験室実験の利点と制限
One of the main advantages of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione for lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. The development of new synthetic routes and modifications to the 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione structure may also lead to the discovery of more potent and selective compounds. Additionally, the elucidation of the mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione may provide insight into the underlying molecular pathways involved in cancer progression.
合成法
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step process that involves the condensation of 2-tert-butylaniline with o-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine, which is subsequently cyclized to form the desired 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione compound. The synthesis of 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been optimized to achieve high yields and purity, and various modifications to the synthetic route have been reported.
科学的研究の応用
5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(1,3-benzoxazol-2-yl)-2-tert-butyl-1H-isoindole-1,3(2H)-dione has also been investigated for its potential as a radioprotective agent, as it has been shown to reduce the damage caused by ionizing radiation.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-tert-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-19(2,3)21-17(22)12-9-8-11(10-13(12)18(21)23)16-20-14-6-4-5-7-15(14)24-16/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXTTFOCOBOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)


![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)